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Compound of Interest

Compound Name: Allylescaline

Cat. No.: B1520581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural and pharmacological distinctions

between the naturally occurring psychedelic phenethylamine, mescaline, and its synthetic

analogue, allylescaline. The focus is on the core chemical relationship, its impact on receptor

interactions, and the experimental methodologies used for characterization.

Structural Analysis: From Methoxy to Allyloxy
Mescaline, or 3,4,5-trimethoxyphenethylamine, serves as the archetypal psychedelic

phenethylamine. Its structure is characterized by a phenethylamine core with three methoxy

groups substituted at the 3, 4, and 5 positions of the phenyl ring.

Allylescaline (AL), or 4-allyloxy-3,5-dimethoxyphenethylamine, is a direct structural analogue

of mescaline. The defining modification is the substitution of the methoxy group (-OCH₃) at the

4-position of the phenyl ring with an allyloxy group (-OCH₂CH=CH₂). This seemingly minor

alteration introduces a three-carbon unsaturated chain, which significantly influences the

molecule's pharmacological profile.
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Structural Modification at R₄
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Caption: Direct structural comparison of Mescaline and Allylescaline.

Synthesis Overview
The synthesis of allylescaline logically follows from a precursor to mescaline. A common

strategy involves the O-alkylation of a phenolic precursor.

Starting Material: The synthesis would typically begin with 3,5-dimethoxy-4-

hydroxyphenethylamine, a precursor that has a hydroxyl group at the 4-position instead of

mescaline's methoxy group.

Allylation: This precursor undergoes a Williamson ether synthesis. It is treated with an allyl

halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate). The

phenoxide ion formed in situ acts as a nucleophile, attacking the allyl bromide to form the

allyloxy ether bond.
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Final Product: The resulting product is 4-allyloxy-3,5-dimethoxyphenethylamine, or

allylescaline.

This targeted modification highlights the accessibility of the 4-position for exploring structure-

activity relationships (SAR) in the mescaline family.

Comparative Pharmacodynamics
Both mescaline and allylescaline exert their primary psychedelic effects by acting as agonists

at serotonin receptors, particularly the 5-HT₂ₐ subtype. However, the structural modification in

allylescaline leads to a marked increase in potency.

The hallucinogenic effects of these compounds are primarily attributed to their agonism at the

5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/G₁₁

pathway. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of

Protein Kinase C (PKC).

Receptor Affinity and Potency
Studies have shown that extending the 4-alkoxy substituent, as is the case from a methyl to an

allyl group, generally increases binding affinities for the 5-HT₂ₐ and 5-HT₂ₑ receptors when

compared to mescaline. Allylescaline is reported to be approximately 10 times as potent as

mescaline in humans.
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Compound Receptor Target
Binding Affinity (Kᵢ,
nM)

Functional Potency
(EC₅₀, nM)

Mescaline 5-HT₂ₐ
150 - 12,000 (range

for scalines)
~10,000

5-HT₂ₑ
Weak to moderate

affinity
>20,000 (5-HT₂ₑ)

5-HT₁ₐ 1,600 - 6,700 -

Allylescaline 5-HT₂ₐ
Higher than Mescaline

(implied)

More potent than

Mescaline

5-HT₂ₑ
Higher than Mescaline

(implied)
-

Note: Specific Kᵢ and EC₅₀ values for allylescaline are not as widely published in comparative

studies as those for mescaline. The table reflects data for the general class of "scalines" and

qualitative comparisons.
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Caption: Simplified Gq signaling pathway activated by 5-HT₂ₐ receptor agonists.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1520581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Human Potency and Duration
The structural modification directly translates to differences in effective dosage and duration of

action in humans.

Parameter Mescaline Allylescaline

Typical Oral Dose 200 - 400 mg 20 - 35 mg

Onset of Action 45 - 90 minutes 15 - 30 minutes

Duration of Action 8 - 12 hours 8 - 12 hours

Key Experimental Protocols
Characterization of compounds like allylescaline and mescaline relies on standardized in vitro

assays to determine their affinity for and activation of specific receptors.

Protocol: 5-HT₂ₐ Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., allylescaline) for the 5-HT₂ₐ

receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO-K1 or HEK 293)

stably transfected with the human 5-HT₂ₐ receptor. The cells are homogenized and

centrifuged to isolate the cell membrane fraction, which is then resuspended in an

appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Protein

concentration is determined via a BCA or Bradford assay.

Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

Receptor membrane preparation (e.g., 50-100 µg protein).

A fixed concentration of a radioligand with high affinity for the 5-HT₂ₐ receptor (e.g.,
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[Online PDF]. Available at: [https://www.benchchem.com/product/b1520581#structural-
relationship-between-allylescaline-and-mescaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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